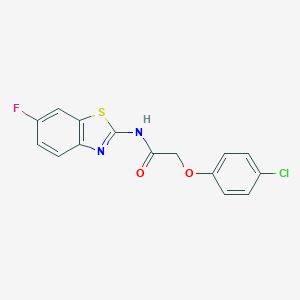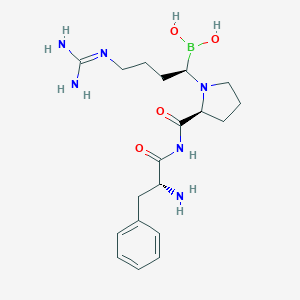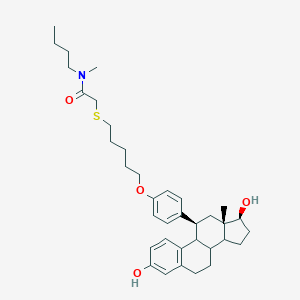![molecular formula C17H25N3O2 B238152 N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide, also known as P4P, is a synthetic compound that has gained interest among scientists due to its potential therapeutic applications. P4P belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
作用機序
The exact mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, this compound has been shown to increase the levels of antioxidants such as glutathione, which may help protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a short period and in high yield. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the pharmacological properties of this compound.
将来の方向性
There are several future directions for the research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the body. Overall, this compound has shown promising pharmacological properties and may have potential therapeutic applications in the future.
合成法
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with butanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is around 70%, and the compound can be obtained in a relatively short period.
科学的研究の応用
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
特性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)4-2/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
InChIキー |
QWKWZCNVVLBTOC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)
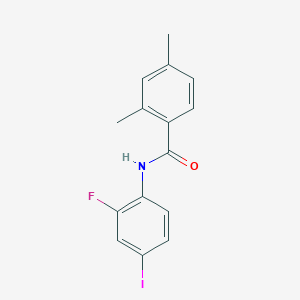
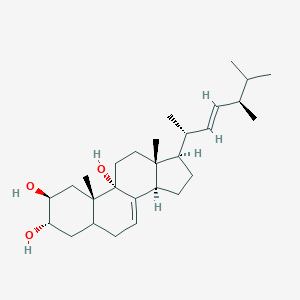
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
